molecular formula C24H41O7S- B1231297 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)

Cat. No. B1231297
M. Wt: 473.6 g/mol
InChI Key: BKZKSSHAWFCVDU-JLIFGLSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate(1-) is conjjugate base of 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate. It is a conjugate base of a 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate.

Scientific Research Applications

Comparative Studies of Bile Salts

Studies on bile salts such as those found in Petromyzon marinus L. (lamprey) have revealed substances resembling 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-). This research could improve our understanding of molecular evolution and provide insights into the primitive and unique aspects of these bile salts (Haslewood & Tökes, 1969).

Synthesis of Cholic Acid Derivatives

A combinatorial biocatalysis approach was used to create a 39-member library of bile acid derivatives starting from 3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-oic acid methyl ester. This method involved regioselective oxidation followed by acylation, modifying the bile acid scaffold (Secundo et al., 2003).

Bile Acid Metabolism Studies

Bile acids like 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-) have been identified in human urine and plasma. The presence of these compounds in cholestasis patients indicates the existence of additional pathways for bile acid metabolism (Summerfield, Billing, & Shackleton, 1976).

Bile Salt Studies in Animals

The study of bile salts in animals like germ-free domestic fowl and pigs has led to the identification of primary bile acids including compounds similar to 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-). These findings have significant evolutionary and biochemical implications (Haslewood, 1971).

properties

Product Name

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)

Molecular Formula

C24H41O7S-

Molecular Weight

473.6 g/mol

IUPAC Name

[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate

InChI

InChI=1S/C24H42O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30)/p-1/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

BKZKSSHAWFCVDU-JLIFGLSWSA-M

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)
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3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)
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3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)
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3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)
Reactant of Route 5
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)
Reactant of Route 6
3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-yl sulfate(1-)

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